molecular formula C17H28N4O5S B1392655 tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate CAS No. 1242861-63-7

tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate

Cat. No. B1392655
M. Wt: 400.5 g/mol
InChI Key: BVHLRHJUAUWHES-UHFFFAOYSA-N
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Description

“tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate” is a chemical compound . It is used for pharmaceutical testing . The compound is also available for purchase as a high-quality reference standard .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Intermediate in Biologically Active Compounds : This compound is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A study demonstrated a rapid synthetic method for a related compound, highlighting its significance in pharmaceutical manufacturing (Zhao, Guo, Lan, & Xu, 2017).

  • Asymmetric Synthesis : The compound plays a role in asymmetric synthesis processes. For example, related tert-butyl carbamates have been used in the synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, crucial for the production of enantiomerically pure compounds (Williams et al., 2003).

  • Mannich Reaction : It's used in the asymmetric Mannich reaction to produce chiral amino carbonyl compounds, indicating its utility in creating complex molecular structures (Yang, Pan, & List, 2009).

Protective Group Applications

  • Protective Group in Synthesis : The compound is used as a protective group in various synthetic routes, enabling the formation of complex molecules while protecting functional groups from undesired reactions (Li et al., 2006).

  • Deprotection and Acylation : It's involved in the selective deprotection and acylation processes, highlighting its versatility in synthetic chemistry (Pak & Hesse, 1998).

Other Applications

  • Pharmaceutical Synthesis : The compound and its derivatives are integral in the synthesis of pharmaceutical agents, showcasing its application in medicinal chemistry (Doraswamy & Ramana, 2013).

  • Crystallographic Studies : It has been used in crystallographic studies, indicating its importance in understanding molecular structures and interactions (Kant, Singh, & Agarwal, 2015).

properties

IUPAC Name

tert-butyl N-[2-(2-amino-4-morpholin-4-ylsulfonylanilino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O5S/c1-17(2,3)26-16(22)20-7-6-19-15-5-4-13(12-14(15)18)27(23,24)21-8-10-25-11-9-21/h4-5,12,19H,6-11,18H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLRHJUAUWHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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